![molecular formula C14H17N3O4S B2564494 3-(((5-Ethyl-1,3,4-Thiadiazol-2-yl)amino)methylen)-1,5-dioxaspiro[5.5]undecan-2,4-dion CAS No. 1105242-44-1](/img/structure/B2564494.png)

3-(((5-Ethyl-1,3,4-Thiadiazol-2-yl)amino)methylen)-1,5-dioxaspiro[5.5]undecan-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

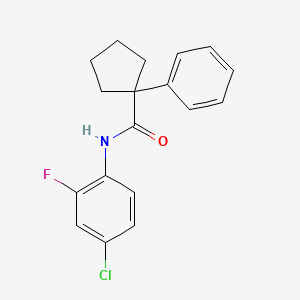

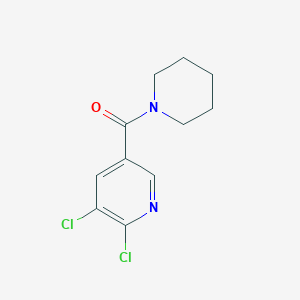

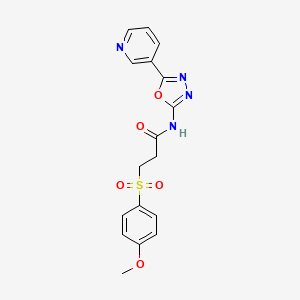

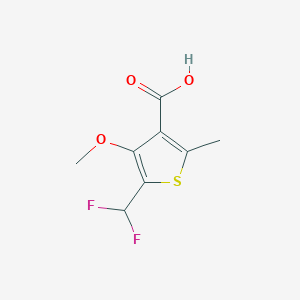

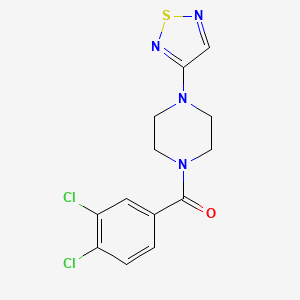

3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.

BenchChem offers high-quality 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben 1,3,4-Thiadiazol-Derivate auf Basis dieser Verbindung synthetisiert und ihre antimikrobiellen Eigenschaften bewertet. Einige dieser Derivate zeigten vielversprechende Aktivität gegen Bakterien (wie E. coli und B. mycoides) und Pilze (C. albicans) .

- Obwohl es nicht direkt auf Antikrebsaktivität untersucht wurde, wurden ähnliche 1,3,4-Thiadiazol-Gerüste in der Krebsforschung untersucht. Die Untersuchung der zytotoxischen Wirkungen von Derivaten gegen Krebszelllinien (z. B. MCF-7) könnte ein interessanter Weg sein .

- Das 1,3,4-Thiadiazol-Gerüst hat sich als wirksam gegen Isoniazid-induzierte Anfälle erwiesen. Weitere Untersuchungen zu seinem Potenzial als Antiepileptikum könnten wertvoll sein .

- Forscher waren daran interessiert, 1,3,4-Thiadiazole zu modifizieren, um ihre vielfältigen chemischen Eigenschaften zu untersuchen. Diese Verbindung könnte zur Erweiterung des chemischen Raums für die Arzneimittelforschung beitragen .

- Chitosan, das mit verschiedenen Thiadiazol-Derivaten modifiziert wurde, darunter 1,3,4-Thiadiazol, zeigte hohe Wachstumshemmungswerte gegenüber verschiedenen phytopathogenen Pilzen. Dies deutet auf potenzielle landwirtschaftliche Anwendungen hin .

Antibakterielle Aktivität

Antikrebs-Potenzial

Antiepileptische Eigenschaften

Erweiterung des chemischen Raums

Hemmung phytopathogener Pilze

Wirkmechanismus

Mode of Action

The mode of action of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds often interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as modulation of cell growth and death .

Pharmacokinetics

The ADME properties of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The specific molecular and cellular effects of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Similar compounds have been found to have various effects, such as antimicrobial and anticancer activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

The 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione molecule is known to interact with a variety of enzymes, proteins, and other biomolecules . The thiadiazole ring in the compound is a bioisostere of pyrimidine and oxadiazole, which are key components of nucleic acids . This allows the compound to disrupt processes related to DNA replication .

Cellular Effects

3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been found to have significant effects on various types of cells and cellular processes . It can inhibit the replication of both bacterial and cancer cells . Moreover, it has been reported to have good cell permeability, which contributes to its bioavailability .

Molecular Mechanism

At the molecular level, 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects through various mechanisms. It can interact strongly with biomolecules such as DNA and proteins . The compound’s ability to disrupt DNA replication processes suggests that it may act as an inhibitor of certain enzymes involved in these processes .

Metabolic Pathways

The metabolic pathways that 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is involved in are not clearly defined from the current search results. Given its structural similarity to pyrimidine and oxadiazole, it may be involved in similar metabolic pathways .

Eigenschaften

IUPAC Name |

3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBLISFTOQOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2564413.png)

![N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2564419.png)

![1-(4-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2564421.png)

![4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2564424.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)